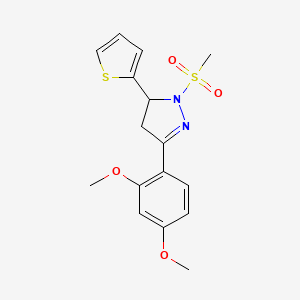
3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The compound contains a pyrazoline core, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. It also has a methanesulfonyl group attached to one of the nitrogen atoms, a 2,4-dimethoxyphenyl group attached to the first carbon atom of the ring, and a thiophen-2-yl group attached to the fifth carbon atom of the ring .科学的研究の応用
Photophysical and Chemosensory Properties
A study by Salman A. Khan (2020) details the synthesis of a pyrazoline derivative similar to the compound , emphasizing its photophysical properties and its application as a fluorescent chemosensor for the detection of Fe3+ ions. This research highlights the compound's potential in environmental monitoring and analytical chemistry for metal ion detection based on fluorometric detraction, demonstrating positive solvatochromism and its utility in determining the critical micelle concentration of surfactants like CTAB and SDS (Khan, 2020).
Synthesis and Structural Analysis
Another study focuses on the synthesis and crystal structure analysis of a closely related compound, providing insights into its molecular structure through single crystal X-ray diffraction studies. The research by M. Prabhuswamy et al. (2016) elaborates on the crystallization in the triclinic crystal system, stabilized by hydrogen bond interactions, which is essential for understanding the compound's physicochemical properties and its potential applications in material science and molecular engineering (Prabhuswamy et al., 2016).
Antimicrobial Applications
Research by Amani M. R. Alsaedi et al. (2019) on novel pyrazolopyrimidines, which incorporate sulfonyl groups similar to the compound of interest, revealed significant antimicrobial activities. This suggests potential applications of the compound in developing new antimicrobial agents. The study underlines the importance of the sulfone moiety in enhancing antimicrobial efficacy against a range of bacteria and fungi, with certain derivatives showing activity exceeding that of reference drugs (Alsaedi et al., 2019).
Enzyme Inhibition and Pharmacological Potential
A study by C. Yamali et al. (2020) on novel sulfonamide derivatives, including pyrazoline-based compounds, demonstrated significant inhibitory activity against human carbonic anhydrase I and II enzymes as well as acetylcholinesterase. These findings suggest the compound's potential applications in designing enzyme inhibitors for treating various diseases, highlighting its pharmacological relevance (Yamali et al., 2020).
作用機序
特性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-21-11-6-7-12(15(9-11)22-2)13-10-14(16-5-4-8-23-16)18(17-13)24(3,19)20/h4-9,14H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMYTPXPLIWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2594016.png)
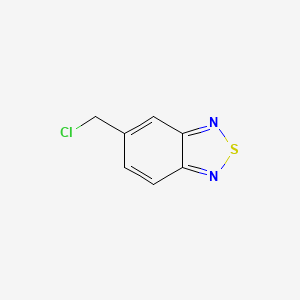
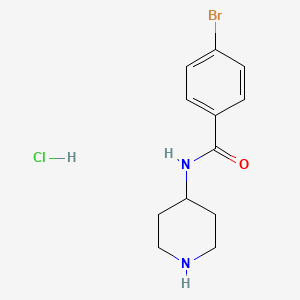
![3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2594021.png)

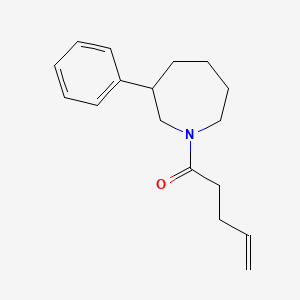
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

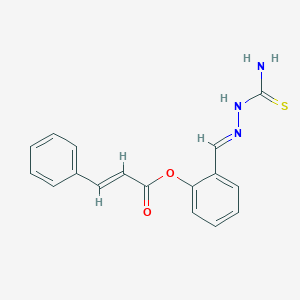
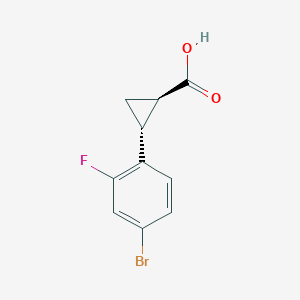
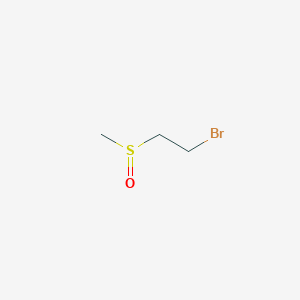

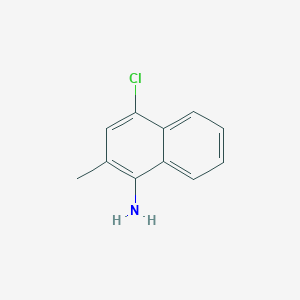
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)